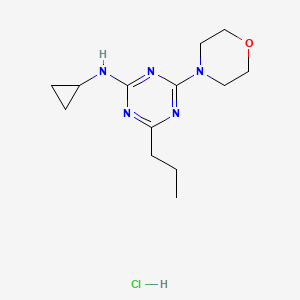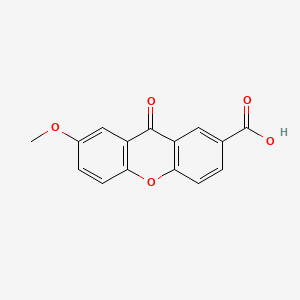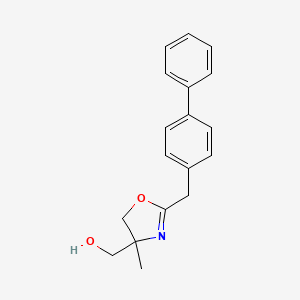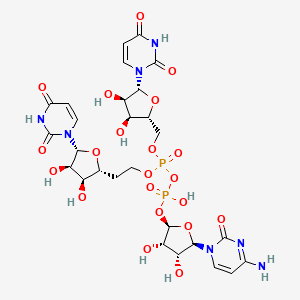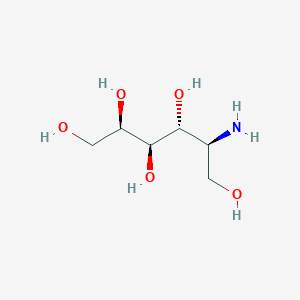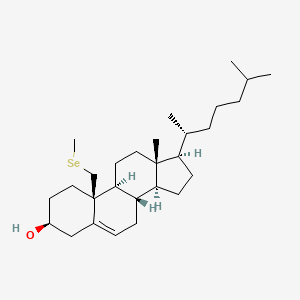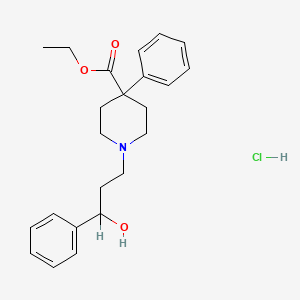
Phenoperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A narcotic analgesic partly metabolized to meperidine in the liver. It is similar to morphine in action and used for neuroleptanalgesia, usually with droperidol.
Applications De Recherche Scientifique
Neuroleptanalgesia Technique
Phenoperidine hydrochloride has been identified as a potent analgesic, approximately 50 times more potent than pethidine. It's used in neuroleptanalgesia, a technique combining a neuroleptic with an opioid to produce a state of quiescence, reduced anxiety, and analgesia. This technique is noted for its ability to reduce the sensitivity of the respiratory center and produce sedation. The reversibility of its effects by nalorphine is also significant (Acta Ophthalmologica, 2009).
Pharmacological Properties and Clinical Effects
Research on penehyclidine hydrochloride (PHC), a related compound to phenoperidine, indicates its use as a preanesthetic medication and in treating organic phosphorus poisoning. PHC's ability to reduce mucus secretion, relax airway smooth muscles, and regulate heart rate highlights its diverse clinical applications. It also exhibits protective effects on multiple organs, suggesting its potential in various medical conditions (Drug Design, Development and Therapy, 2018).
Cardiomyocyte Protection
A study demonstrated that PHC protects H9c2 cardiomyocytes against anoxia/reoxygenation injury. This protection involves modulating the mitochondrial apoptosis pathway, indicating its potential application in cardiac-related conditions (European Journal of Pharmacology, 2017).
Chronic Obstructive Pulmonary Disease (COPD) Treatment
PHC has been identified as a potential treatment for COPD due to its ability to attenuate Toll-like receptors. Its dual antimuscarinic and antinicotinic activity makes it a promising candidate for obstructive airway diseases, including asthma and COPD (Drug Design, Development and Therapy, 2012).
Pulmonary and Systemic Protection in Lung Ischaemia Reperfusion Injury
Research on PHC's preconditioning effects showed significant pulmonary and systemic protection in a rat model of lung ischaemia reperfusion injury. This highlights its potential in reducing lung histopathological changes and inflammatory mediators in such conditions (European Journal of Pharmacology, 2018).
Propriétés
Numéro CAS |
3627-49-4 |
|---|---|
Nom du produit |
Phenoperidine hydrochloride |
Formule moléculaire |
C23H30ClNO3 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;/h3-12,21,25H,2,13-18H2,1H3;1H |
Clé InChI |
HGEAGOBQOIMDQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Autres numéros CAS |
3627-49-4 |
Numéros CAS associés |
562-26-5 (Parent) |
Synonymes |
Fenoperidine Hydrochloride, Phenoperidine Lealgin Operidine Phenoperidine Phenoperidine Hydrochloride R 1406 R-1406 R1406 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



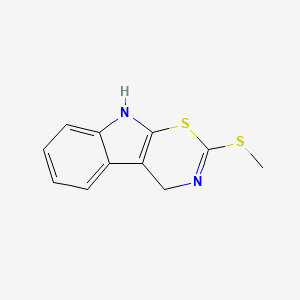
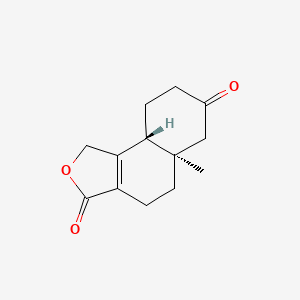

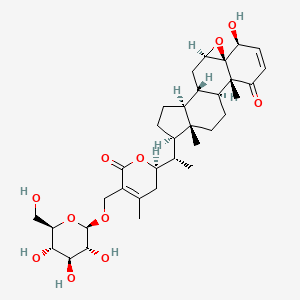
![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)
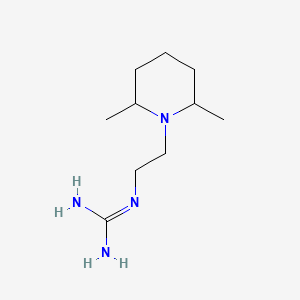
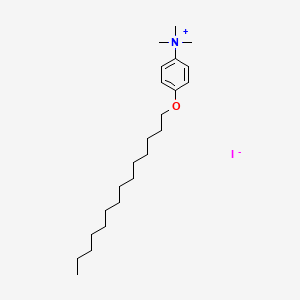
![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
